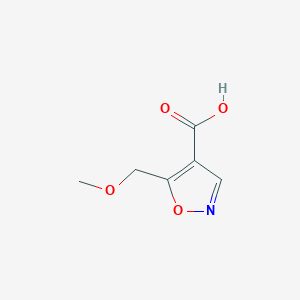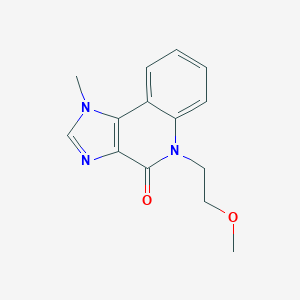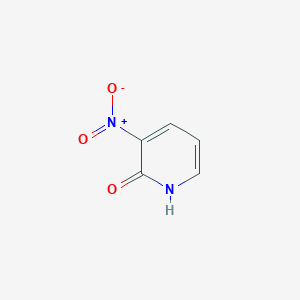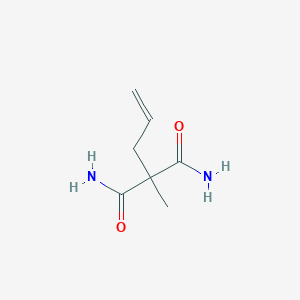
5-(Methoxymethyl)isoxazole-4-carboxylic acid
Vue d'ensemble
Description
5-(Methoxymethyl)isoxazole-4-carboxylic acid (MMIC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMIC is a derivative of isoxazole and is widely used in scientific research for its unique properties.
Applications De Recherche Scientifique
Synthesis and Application in Polymer and Material Science
5-Hydroxymethylfurfural (HMF) and its derivatives, including potentially structurally related compounds like 5-(Methoxymethyl)isoxazole-4-carboxylic acid, have been extensively researched for their applications in synthesizing polymers and functional materials from plant biomass. These compounds serve as versatile platform chemicals, crucial for the development of monomers, polymers, and various materials aiming to replace non-renewable hydrocarbon sources. The synthesis of HMF from plant feedstocks and its derivatives underscores the potential for sustainable access to new-generation polymers, functional materials, and fuels, aligning with the broader goal of utilizing renewable feedstocks in chemical production (Chernyshev, Kravchenko, & Ananikov, 2017).
Antioxidant and Medicinal Properties
Isoxazolone derivatives, including those similar to 5-(Methoxymethyl)isoxazole-4-carboxylic acid, exhibit significant biological and medicinal properties. They serve as intermediates for synthesizing a wide array of heterocycles and undergo various chemical transformations, highlighting their utility in pharmaceutical applications. These compounds have been identified for their potential antioxidant properties, offering a foundation for developing new therapeutic agents (Laroum, Boulcina, Bensouici, & Debache, 2019).
Potential in Cancer Research
Isoxazoline-containing compounds are recognized for their anticancer properties within the medicinal chemistry realm. The presence of isoxazolines in natural products and their utilization as anticancer agents underscore the significance of these structures in drug development. The structural and stereochemical aspects of these compounds influence their activity, presenting a promising avenue for novel anticancer drug discovery (Kaur, Kumar, Sharma, & Gupta, 2014).
Role in Biocatalyst Inhibition Studies
The study of carboxylic acids, such as 5-(Methoxymethyl)isoxazole-4-carboxylic acid, provides insights into their inhibitory effects on microbial biocatalysts. Understanding the mechanisms by which these compounds interact with microbes is essential for developing strategies to mitigate their inhibitory effects, enhancing the production of biorenewable chemicals. This research contributes to the broader field of biotechnology, aiming to improve the efficiency of biocatalytic processes (Jarboe, Royce, & Liu, 2013).
Propriétés
IUPAC Name |
5-(methoxymethyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-10-3-5-4(6(8)9)2-7-11-5/h2H,3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYAVCXPZKRQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=NO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564029 | |
| Record name | 5-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)isoxazole-4-carboxylic acid | |
CAS RN |
134541-08-5 | |
| Record name | 5-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![ethyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B160902.png)



